(2,3-dihydro-1H-pyrrolizin-1-yl)methanol
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Overview
Description
(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol is an organic compound belonging to the class of pyrrolizines Pyrrolizines are bicyclic structures containing a nitrogen atom at the ring junction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-pyrrolizin-1-yl)methanol typically involves the cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method involves the Aldol reaction of 2,3-dihydro-1H-pyrrolizin-1-one with formaldehyde .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of pyrrolizine, such as ketones, aldehydes, and substituted pyrrolizines .
Scientific Research Applications
(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-pyrrolizin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one: This compound has a similar pyrrolizine structure but with an acryloyl substituent at position 5.
2,2-Bis(hydroxy-methyl)-2,3-dihydro-1H-pyrrolizin-1-one: This derivative is formed by the Aldol reaction of 2,3-dihydro-1H-pyrrolizin-1-one with formaldehyde.
Uniqueness
(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolizine derivatives.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolizin-1-ylmethanol |
InChI |
InChI=1S/C8H11NO/c10-6-7-3-5-9-4-1-2-8(7)9/h1-2,4,7,10H,3,5-6H2 |
InChI Key |
IVRLJTYZCFIRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C2C1CO |
Origin of Product |
United States |
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